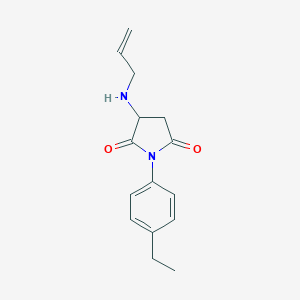![molecular formula C18H18F3NO4 B280234 N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B280234.png)
N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide, also known as JNJ-26854165, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. This compound has shown promising results in preclinical studies, and its unique mechanism of action has generated interest in the scientific community.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide involves the inhibition of HDAC activity. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors like N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide block this activity, leading to the accumulation of acetylated histones and the upregulation of genes that are normally silenced. This can lead to the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide has been shown to have potent HDAC inhibitory activity, and has demonstrated efficacy in preclinical models of various types of cancer. This compound has been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells, while having minimal effects on normal cells. In addition, N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide has been shown to have anti-angiogenic effects, and can inhibit the growth of blood vessels that supply tumors. These effects make N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide has several advantages for lab experiments. This compound has been extensively studied, and its mechanism of action has been well characterized. In addition, N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide has been shown to have potent HDAC inhibitory activity, and has demonstrated efficacy in preclinical models of various types of cancer. However, there are some limitations to using N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide in lab experiments. This compound has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the pharmacokinetics and toxicity of N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide have not been fully characterized, which could limit its clinical development.
Zukünftige Richtungen
There are several future directions for the study of N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide. In addition, the combination of N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide with other anticancer agents could enhance its efficacy and reduce toxicity. Another area of interest is the investigation of the pharmacokinetics and toxicity of N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide, which could inform its clinical development. Finally, the study of the molecular mechanisms underlying the anticancer effects of N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide could lead to the identification of new targets for cancer therapy.
Synthesemethoden
The synthesis of N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide involves a series of chemical reactions. The starting material for the synthesis is 3,4-dimethoxybenzaldehyde, which is reacted with 2,2,2-trifluoroethylamine to form the corresponding Schiff base. This Schiff base is then reduced with sodium borohydride to give the corresponding amine, which is further reacted with 4-formylbenzoic acid to form the final product. The synthesis has been optimized for high yield and purity, and the final product has been characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide has been extensively studied for its potential applications in cancer treatment. This compound has been shown to inhibit the activity of the histone deacetylase (HDAC) enzyme, which plays a critical role in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making them an attractive target for cancer therapy. N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide has been shown to have potent HDAC inhibitory activity, and has demonstrated efficacy in preclinical models of various types of cancer, including leukemia, lymphoma, and solid tumors.
Eigenschaften
Molekularformel |
C18H18F3NO4 |
|---|---|
Molekulargewicht |
369.3 g/mol |
IUPAC-Name |
N-(3,4-dimethoxyphenyl)-4-(2,2,2-trifluoroethoxymethyl)benzamide |
InChI |
InChI=1S/C18H18F3NO4/c1-24-15-8-7-14(9-16(15)25-2)22-17(23)13-5-3-12(4-6-13)10-26-11-18(19,20)21/h3-9H,10-11H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
JFPWFNLHENDDSL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)COCC(F)(F)F)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)COCC(F)(F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-allyl-N'-[4-(dimethylamino)phenyl]-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B280152.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280153.png)

![5-[(2-methoxyphenoxy)methyl]-N-4-pyridinyl-2-furamide](/img/structure/B280157.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280159.png)
![4-bromo-1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B280161.png)
![(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B280162.png)
![4-{[(1,5-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid](/img/structure/B280164.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280165.png)

![(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B280168.png)
![methyl 1-{[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1H-indole-3-carboxylate](/img/structure/B280171.png)
![N-(1,3-benzodioxol-5-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280173.png)
![[7-Difluoromethyl-5-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone](/img/structure/B280174.png)